molecular formula C21H27ClN4 B12214066 N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12214066
M. Wt: 370.9 g/mol
InChI Key: FLCCBBQGXYTXOS-UHFFFAOYSA-N
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Description

N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Position 5: A tert-butyl substituent, enhancing metabolic stability through steric shielding.
  • Position 7: An N-butylamine group, balancing lipophilicity and solubility.
  • Position 2: A methyl group, further modulating electronic and steric properties.

Properties

Molecular Formula

C21H27ClN4

Molecular Weight

370.9 g/mol

IUPAC Name

N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H27ClN4/c1-6-7-12-23-18-13-17(21(3,4)5)24-20-19(14(2)25-26(18)20)15-8-10-16(22)11-9-15/h8-11,13,23H,6-7,12H2,1-5H3

InChI Key

FLCCBBQGXYTXOS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple stepsKey steps may include nucleophilic substitution, Friedel-Crafts alkylation, and amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like amines or halides .

Scientific Research Applications

N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolopyrimidine and triazolopyrimidine derivatives exhibit structural diversity that correlates with their biological activity and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives

Compound Name 3-Substituent 5-Substituent 7-Amine Substituent Key Properties/Activity References
Target Compound 4-chlorophenyl tert-butyl N-butyl High lipophilicity; potential anti-microbial activity (structural analogy)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-methyl (Compound 3, ) 4-fluorophenyl methyl N-(pyridin-2-ylmethyl) Anti-Wolbachia activity; improved solubility via pyridinyl group
N-butyl-5-methyl-3-(4-methylphenyl) () 4-methylphenyl methyl N-butyl Reduced steric bulk at C5; lower metabolic stability compared to tert-butyl analogues
5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl) () 4-chlorophenyl tert-butyl N-(4-methoxyphenyl) Enhanced electron donation from methoxy group; potential for π-π stacking
5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentyl () 4-chlorophenyl tert-butyl N-cyclopentyl Improved target binding via cyclopentyl’s conformational rigidity
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl) (Compound 32, ) 4-fluorophenyl 4-fluorophenyl N-(pyridin-2-ylmethyl) Potent anti-mycobacterial activity (MIC: 0.12 µM); low hERG liability

Key Insights:

Substituent Effects at Position 3: Halogenated aryl groups (e.g., 4-chlorophenyl or 4-fluorophenyl) enhance target binding via halogen bonds and hydrophobic interactions. The 4-chlorophenyl group in the target compound may offer stronger van der Waals interactions than 4-fluorophenyl due to chlorine’s larger atomic radius .

Substituent Effects at Position 5 :

  • tert-butyl : Provides steric protection against oxidative metabolism, improving half-life. This group is critical in analogues with potent activity .
  • Methyl : Less effective in metabolic stability but reduces molecular weight, enhancing solubility .

Amine Substituent at Position 7 :

  • N-butyl : Balances lipophilicity and membrane permeability. However, pyridinylmethyl groups (e.g., in and ) introduce hydrogen-bonding capacity, improving solubility and target engagement .
  • N-cyclopentyl/N-morpholinylpropyl : Rigid or polar groups () may enhance selectivity for specific enzyme pockets .

Biological Activity Trends :

  • Compounds with 4-fluorophenyl or 4-chlorophenyl at C3 and tert-butyl at C5 (e.g., target compound, ) are hypothesized to exhibit strong anti-microbial activity, as seen in structurally related triazolopyrimidines targeting Plasmodium and Mycobacterium .
  • Pyridinylmethylamine derivatives () demonstrate superior in vitro potency, likely due to dual hydrophobic and polar interactions .

Research Findings and Data

Notes:

  • The target compound’s low predicted solubility aligns with its high LogP, typical of tert-butyl-containing analogues.
  • Pyridinylmethyl-substituted compounds () show higher solubility in polar solvents, critical for formulation .

Biological Activity

N-butyl-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure, which includes a tert-butyl group and a chlorophenyl moiety, contributes to its diverse biological activities. This compound has attracted attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Molecular Characteristics

  • Molecular Formula : C25H26ClN5
  • Molecular Weight : 448.0 g/mol

Structural Features

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis. The presence of specific functional groups enhances its reactivity and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. It has been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

The compound acts as an ATP-competitive inhibitor of protein tyrosine kinases (PTKs), particularly those in the Src family. This inhibition leads to:

  • Cell Cycle Arrest : Induces G1/S phase arrest in cancer cells.
  • Apoptosis Induction : Increases early and late apoptosis rates significantly in treated cells compared to controls.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines such as MCF-7 and A549. The IC50 values for these cell lines range from 3 to 10 µM, indicating strong antiproliferative activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-73–10EGFR/VGFR2 inhibition, apoptosis induction
A5493–10Cell cycle arrest, apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell functions.

Study 1: Anticancer Activity Evaluation

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in:

  • Significant Decrease in the proportion of cells in the G0/G1 phase (from 57.39% to 49.63%).
  • Increase in apoptotic cells from 1.79% to 36.06% after 24 hours of treatment.

Study 2: Molecular Docking Analysis

Molecular docking studies have been performed to explore the binding modes of this compound with target proteins involved in cancer progression. The results indicate a strong affinity towards EGFR and VEGFR2, suggesting a multitarget mechanism that could enhance therapeutic efficacy.

Future Directions

Ongoing research aims to optimize the structure of this compound to improve selectivity and potency against cancer cells while minimizing side effects. This includes exploring combination therapies that leverage its unique biological properties.

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